
2,4-Dichloro-N-((5-methyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
Benzimidazoles are a very well-known, broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring .Aplicaciones Científicas De Investigación
DNA Interaction and Fluorescent Staining
Compounds related to 2,4-Dichloro-N-((5-methyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide, like Hoechst 33258, are known for their ability to bind to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining, enabling the analysis of chromosomes and nuclear DNA content in plant cell biology, as well as serving as a model system for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antitumor Activity
Benzimidazole derivatives, including imidazole derivatives, exhibit significant antitumor activities. Their mechanism of action varies, encompassing roles as radioprotectors and topoisomerase inhibitors. This versatility makes them a starting point for rational drug design aimed at creating more effective cancer therapeutics (Iradyan et al., 2009).
Development of Therapeutic Agents
The benzimidazole core is integral in the development of various therapeutic agents due to its pharmacophoric resemblance to naturally occurring biomolecules. These agents are pursued for their wide-ranging pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Mannich base benzimidazole derivatives, in particular, have shown potential across multiple medicinal applications (Vasuki et al., 2021).
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamide derivatives, related to benzimidazole compounds in their ability to self-assemble, have found applications in nanotechnology and polymer processing. Their self-assembly into nanometer-sized structures is exploited in creating materials with novel properties (Cantekin et al., 2012).
Agricultural and Veterinary Applications
Benzimidazoles serve as fungicides and anthelmintic drugs in agriculture and veterinary medicine, showcasing their broad utility beyond human medicinal chemistry. Their action mechanism as specific inhibitors of microtubule assembly underpins their efficacy in these applications (Davidse, 1986).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the tricarboxylic acid cycle, also known as the Krebs cycle, which is central to energy metabolism in cells .
Mode of Action
The compound acts by inhibiting the activity of SDH . This inhibition disrupts the tricarboxylic acid cycle, thereby hindering energy metabolism within the cell . This disruption of energy metabolism leads to the inhibition of pathogen growth, ultimately resulting in the death of the pathogen .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle . By inhibiting SDH, the compound disrupts this cycle, which is crucial for the production of ATP, the main energy currency of the cell . This disruption leads to an energy deficit within the cell, inhibiting its growth and leading to cell death .
Result of Action
The primary result of the compound’s action is the inhibition of pathogen growth and ultimately, pathogen death . This is achieved through the disruption of energy metabolism within the pathogen cell, caused by the inhibition of SDH and the subsequent disruption of the tricarboxylic acid cycle .
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dichloro-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c1-9-2-5-13-14(6-9)21-15(20-13)8-19-16(22)11-4-3-10(17)7-12(11)18/h2-7H,8H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHMKXDASMLELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2862242.png)

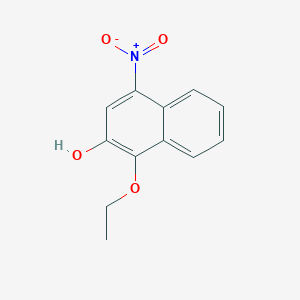



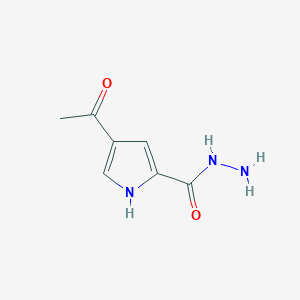
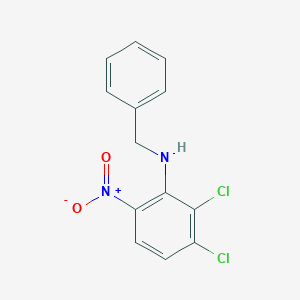
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-phenylpropanamide](/img/structure/B2862253.png)
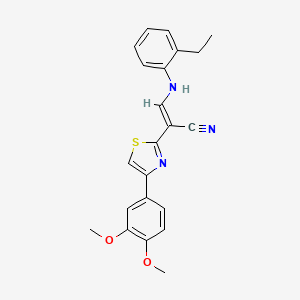
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2862256.png)
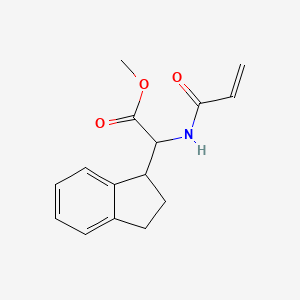
![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862262.png)
